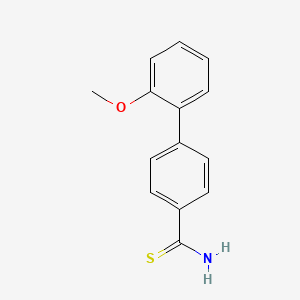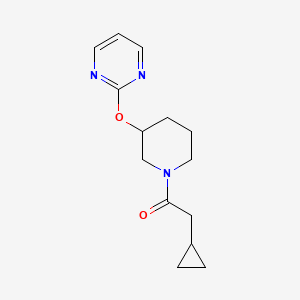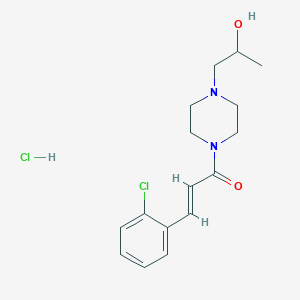
(E)-3-(2-chlorophenyl)-1-(4-(2-hydroxypropyl)piperazin-1-yl)prop-2-en-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been found in many bioactive compounds and drugs, and they often exhibit a wide range of biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives are generally solid at room temperature, and they may exhibit different properties depending on the nature of the attached groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : A study by Marvanová et al. (2016) discusses the synthesis of new compounds similar to the requested chemical, focusing on their potential as antihypertensive agents. The study also details the process of transforming these compounds into hydrochloride salts and analyzes their structure using various spectroscopic methods (Marvanová et al., 2016).
Biological Evaluation : Research by Chen et al. (2021) involves the synthesis and biological evaluation of a compound structurally similar to the requested chemical. The study includes the determination of the compound's structure and its potential interactions, as well as an assessment of its biological activity in vitro and in vivo (Chen et al., 2021).
Antitumor Activity : Yurttaş et al. (2014) synthesized a series of derivatives involving piperazine moiety and evaluated their anticancer activities. Some compounds were identified as promising antiproliferative agents, with potential applications in cancer treatment (Yurttaş et al., 2014).
Antibacterial and Antifungal Activity : Roshan (2018) synthesized derivatives containing the piperazine structure and tested them for antibacterial and antifungal activities. Some of these compounds showed moderate activity against various bacteria and fungi (Roshan, 2018).
Antimicrobial and Anticancer Properties : Mhaske et al. (2014) synthesized derivatives of piperazine and tested them for their antimicrobial activities. These compounds showed varying degrees of effectiveness against bacteria, indicating potential applications in antimicrobial therapies (Mhaske et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research into this compound would likely depend on its biological activity and potential applications. Piperazine derivatives are a rich area of study due to their wide range of biological activities, and new derivatives with improved properties are continually being developed .
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(2-hydroxypropyl)piperazin-1-yl]prop-2-en-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2.ClH/c1-13(20)12-18-8-10-19(11-9-18)16(21)7-6-14-4-2-3-5-15(14)17;/h2-7,13,20H,8-12H2,1H3;1H/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMNRNQBTUFEHB-UHDJGPCESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

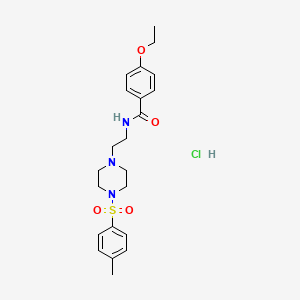
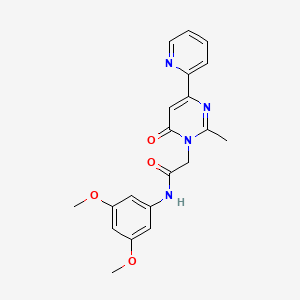
![6-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2423423.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2423424.png)

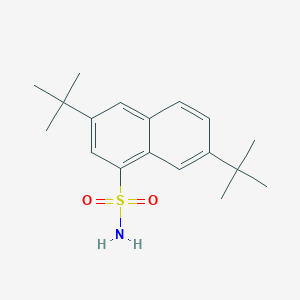

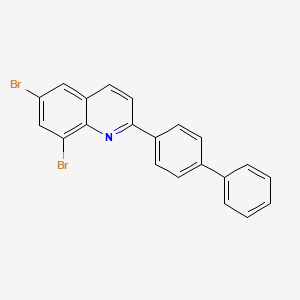
![3-ethyl-N-(4-ethylphenyl)-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2423433.png)
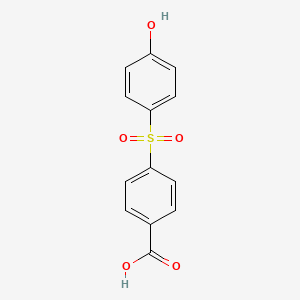
![N-(5-chloro-2-methoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2423437.png)
